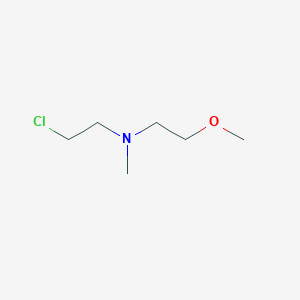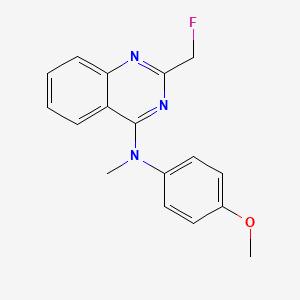
4-(ETHYLSULFANYL)BUTAN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ETHYLSULFANYL)BUTAN-2-ONE is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.22 g/mol It is a derivative of butanone, where an ethylthio group replaces one of the hydrogen atoms on the fourth carbon
Métodos De Preparación
The synthesis of 4-(ETHYLSULFANYL)BUTAN-2-ONE can be achieved through several methods. One common synthetic route involves the reaction of 2-butanone with ethanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the ethylthio group on the fourth carbon of the butanone molecule . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity of the final product.
Análisis De Reacciones Químicas
4-(ETHYLSULFANYL)BUTAN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For instance, oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones, depending on the reaction conditions . Substitution reactions may involve the replacement of the ethylthio group with other functional groups, leading to the formation of diverse derivatives.
Aplicaciones Científicas De Investigación
4-(ETHYLSULFANYL)BUTAN-2-ONE has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe to study enzyme-substrate interactions due to its unique structure. In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Additionally, in the industry, it can be used as an intermediate in the production of various chemicals .
Mecanismo De Acción
The mechanism of action of 4-(ETHYLSULFANYL)BUTAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethylthio group can influence the compound’s reactivity and binding affinity, making it a valuable tool for studying biochemical pathways .
Comparación Con Compuestos Similares
4-(ETHYLSULFANYL)BUTAN-2-ONE can be compared with other similar compounds, such as 2-Butanone, 4-(methylthio)-. While both compounds share a similar structure, the presence of different alkylthio groups (ethylthio vs. methylthio) can lead to variations in their chemical properties and reactivity . This uniqueness makes this compound a distinct compound with specific applications and advantages.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for research and development, paving the way for new discoveries and applications.
Propiedades
Fórmula molecular |
C6H12OS |
|---|---|
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
4-ethylsulfanylbutan-2-one |
InChI |
InChI=1S/C6H12OS/c1-3-8-5-4-6(2)7/h3-5H2,1-2H3 |
Clave InChI |
UPKQAWOHTVULTK-UHFFFAOYSA-N |
SMILES canónico |
CCSCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chloro-4-(4-methoxyphenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8749581.png)




